molecular formula C11H15BrO B8610049 1-Bromo-3-(3-methoxyphenyl)butane

1-Bromo-3-(3-methoxyphenyl)butane

Cat. No.: B8610049
M. Wt: 243.14 g/mol
InChI Key: IBIMOKWUWRDQTI-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-methoxyphenyl)butane is a brominated alkane derivative featuring a 3-methoxyphenyl substituent at the third carbon of a four-carbon chain. This compound combines the reactivity of an alkyl bromide with the aromatic and electron-donating properties of the methoxyphenyl group.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(4-bromobutan-2-yl)-3-methoxybenzene

InChI

InChI=1S/C11H15BrO/c1-9(6-7-12)10-4-3-5-11(8-10)13-2/h3-5,8-9H,6-7H2,1-2H3

InChI Key

IBIMOKWUWRDQTI-UHFFFAOYSA-N

Canonical SMILES

CC(CCBr)C1=CC(=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-bromo-3-(3-methoxyphenyl)butane and analogous compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features
1-Bromo-3-(3-methoxyphenyl)butane C₁₁H₁₅BrO Alkyl bromide, methoxyphenyl Linear butane chain with Br and aryl
2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one C₁₁H₁₂BrFO₂ Bromine, fluorine, ketone, methoxyphenyl Branched chain with ketone and halogens
1-Bromo-3-methylbutane C₅H₁₁Br Alkyl bromide, branched alkane Short branched chain (isopentyl bromide)
3-Bromo-1-phenylpropene C₉H₉Br Vinyl bromide, phenyl Unsaturated propene chain with aryl
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethyl hydrogen methylphosphonate C₁₀H₁₂F₃O₄P Phosphonate, trifluoro, methoxyphenyl Phosphorus-containing ester with fluorine

Key Observations :

  • The methoxyphenyl group in 1-bromo-3-(3-methoxyphenyl)butane enhances aromaticity and lipophilicity compared to non-aryl bromoalkanes like 1-bromo-3-methylbutane .
  • The presence of a ketone and fluorine in 2-bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the target compound .
  • The vinyl bromide in 3-bromo-1-phenylpropene exhibits higher reactivity due to conjugation with the double bond, favoring elimination or coupling reactions .

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